
3-(5,6-Dimethylpyridin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5,6-Dimethylpyridin-3-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with two methyl groups at the 5 and 6 positions and a propanoic acid group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dimethylpyridin-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5,6-dimethylpyridine.
Alkylation: The pyridine ring is alkylated at the 3 position using a suitable alkylating agent, such as 3-bromopropanoic acid, under basic conditions.
Hydrolysis: The resulting ester is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
3-(5,6-Dimethylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.
Reduction: Formation of 3-(5,6-Dimethylpyridin-3-yl)propanol.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
3-(5,6-Dimethylpyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as neuroprotective and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(5,6-Dimethylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
類似化合物との比較
Similar Compounds
3-(3-Pyridyl)propanoic acid: Similar structure but lacks the methyl groups on the pyridine ring.
Indole-3-propionic acid: Contains an indole ring instead of a pyridine ring.
Uniqueness
3-(5,6-Dimethylpyridin-3-yl)propanoic acid is unique due to the presence of methyl groups at the 5 and 6 positions of the pyridine ring, which can influence its chemical reactivity and biological activity
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
3-(5,6-dimethylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-7-5-9(3-4-10(12)13)6-11-8(7)2/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChIキー |
SFFUYSUBMWGGHO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1C)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


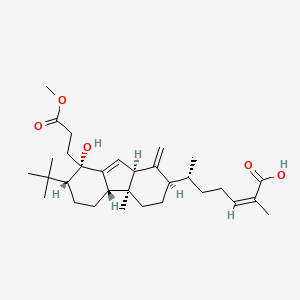
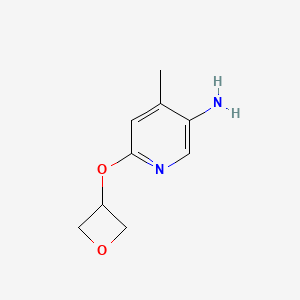
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13069867.png)
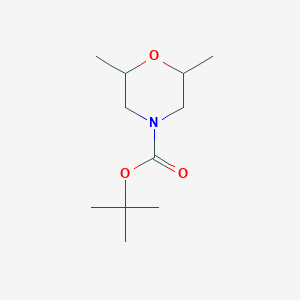
![2-Ethyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069878.png)
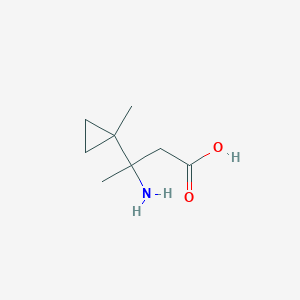
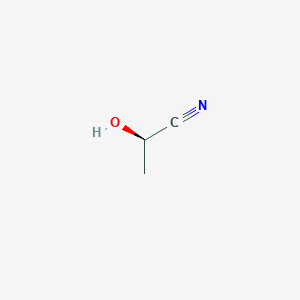

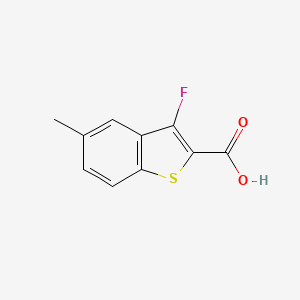
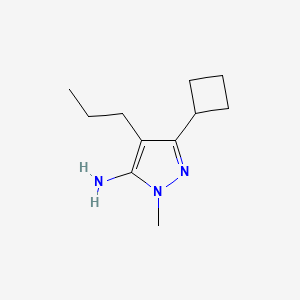
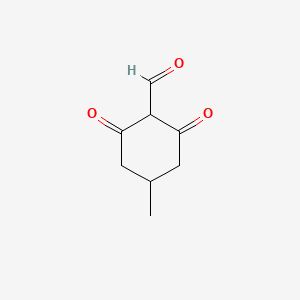
![6-Methyl-1-azaspiro[3.5]nonane](/img/structure/B13069916.png)
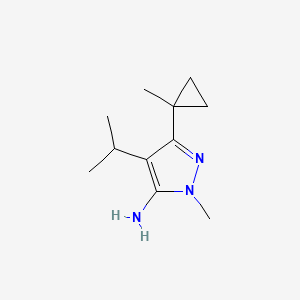
![1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13069936.png)
